molecular formula C17H31N3O B1203182 N,N'-Dicyclohexyl-4-morpholinecarboxamidine CAS No. 4975-73-9

N,N'-Dicyclohexyl-4-morpholinecarboxamidine

Cat. No. B1203182
CAS RN: 4975-73-9
M. Wt: 293.4 g/mol
InChI Key: OZNYZQOTXQSUJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

N,N'-Dicyclohexyl-4-morpholinecarboxamidine has been synthesized through various chemical routes. A notable method involves the condensation of morpholine with 1,3-Dicyclohexylcarbodiimide, resulting in the formation of the compound as a white powder with a melting point of 105.5°C and solubility in pyridine (Gesquiere, 2001). Additionally, its analogs and derivatives have been synthesized for various studies, including its use in the synthesis of heterocyclic compounds and as a catalyst in phosphorylation reactions.

Molecular Structure Analysis

The compound's molecular structure has been explored in several studies. Its crystal structure and molecular geometry have been characterized, highlighting its significance in the development of novel chemical entities and as a building block for drug discovery. X-ray diffraction studies and exit vector plot analysis demonstrate the compound's larger size and increased conformational flexibility compared to parent heterocycles, making it a valuable component in lead optimization programs (Feskov et al., 2019).

Chemical Reactions and Properties

N,N'-Dicyclohexyl-4-morpholinecarboxamidine participates in various chemical reactions, demonstrating a range of chemical properties. It has been used as a catalyst for phosphorylation reactions in nucleoside chemistry, showcasing its potential in facilitating complex chemical transformations (Eto & Kawasaki, 1986). Its analogs have shown diuretic activity in rats and dogs, although with observed toxicity at certain doses, suggesting a balance between therapeutic potential and safety concerns (Perricone et al., 1994).

Scientific Research Applications

  • Diuretic Activity : N,N'-Dicyclohexyl-4-morpholinecarboxamidine (U-18177, 1) was identified as an orally effective nonkaliuretic diuretic in rats and dogs. Its analog U-37883A showed furosemide-like natriuresis but also exhibited lethal cardiac toxicity in dogs. This compound and its analogs have a K channel-blocking mechanism which may contribute to their diuretic activity (Perricone et al., 1994).

  • Antiviral Inactivity : Synthesized N-alkyl-4-morpholinecarboxamidine sulfate compounds were found inactive against polio, measles, and influenza viruses (Takahashi et al., 1963).

  • Antiviral Activity in Ester Prodrugs : The reaction of N,N'-Dicyclohexyl-4-morpholinecarboxamidine with other compounds led to the synthesis of ester prodrugs with strong in vitro activity against DNA viruses (Krečmerová et al., 2007).

  • Inhibition of Mitochondrial K+ Uniport : U-37883A, a derivative of N,N'-Dicyclohexyl-4-morpholinecarboxamidine, inhibited potassium uniport activity in rat liver mitochondria, suggesting a specific action of this compound on mitochondrial processes (Szewczyk et al., 1995).

  • Use in Nucleoside Chemistry : It has been used as a strong base and a catalyst for phosphorylation reactions in nucleoside chemistry, highlighting its utility in chemical syntheses (Gesquiere, 2001).

  • Role in Synthesis of Pharmaceutical Compounds : The compound's derivatives, particularly morpholine-based molecules, have been explored for developing therapeutically significant drugs for various medical ailments due to their feasible physicochemical properties (Rupak et al., 2016).

Safety And Hazards

N,N’-Dicyclohexyl-4-morpholinecarboxamidine may cause eye irritation, skin irritation, and may be harmful if inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

N,N’-Dicyclohexyl-4-morpholinecarboxamidine has been used as a reagent in the synthesis of alkoxyalkyl analogs of nucleotide phosphonates, cidofovir, and cyclic cidofovir . This suggests potential future applications in the development of new pharmaceutical compounds.

properties

IUPAC Name

N,N'-dicyclohexylmorpholine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16/h15-16H,1-14H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNYZQOTXQSUJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198013
Record name N,N'-dicyclohexyl-4-morpholinecarboxamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Dicyclohexyl-4-morpholinecarboxamidine

CAS RN

4975-73-9
Record name N,N′-Dicyclohexyl-4-morpholinecarboxamidine
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Record name N,N'-dicyclohexyl-4-morpholinecarboxamidine
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Record name 4975-73-9
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Record name N,N'-dicyclohexyl-4-morpholinecarboxamidine
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Record name N,N'-dicyclohexylmorpholine-4-carboxamidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
SC Perricone, SJ Humphrey, LL Skaletzky… - Journal of medicinal …, 1994 - ACS Publications
Random screening identified iV, iV'-dicyclohexyl-4-morpholinecarboxamidine (U-18177, 1) as an orally effective nonkaliuretic diuretic inrats. The diuretic profile of 1 and its 1-adamantyl …
Number of citations: 29 pubs.acs.org
F Bellucci, V Bertolasi, V Ferretti, G Gilli - … Section C: Crystal …, 1985 - scripts.iucr.org
(IUCr) Stereochemistry of the C(sp2)-N(sp3) fragment. II. Structure of (E)-N,N'-dicyclohexyl-4-morpholinecarboxamidine, C17H31N3O Acta Crystallographica Section C Crystal Structure …
Number of citations: 11 scripts.iucr.org
WS Zieliński, J Smrt, J Beranek - Collection of Czechoslovak …, 1974 - cccc.uochb.cas.cz
N, 02•, 03'-Tribenzoylcytidine (JJJ) reacts with dianilidophosphochloridate to afford N, 02', 03'--tribenzoylcytidine 5'-phosphodianilidate (IV). On successive treatment with isoamyl nitrite …
Number of citations: 6 cccc.uochb.cas.cz
Y Kamata, T Fujita, T Kato, I Hayashi… - Hypertension …, 2009 - nature.com
It is suggested that an ATP-sensitive potassium channel blocker suppresses sodium-induced hypertension through increased secretion of urinary kallikrein. We reported that …
Number of citations: 16 www.nature.com
M Krecmerová, A Holý, R Pohl… - Journal of medicinal …, 2007 - ACS Publications
Reaction of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine (1) with dicyclohexylcarbodiimide and N,N,-dicyclohexyl-4-morpholinocarboxamidine in dimethylformamide …
Number of citations: 70 pubs.acs.org
M Krečmerová, M Dračínský, R Snoeck… - Bioorganic & Medicinal …, 2017 - Elsevier
New 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine (PMEO-DAPy) and 1-[2-(phosphonomethoxy)ethyl]-5-azacytosine (PME-5-azaC) prodrugs were prepared with a pro-…
Number of citations: 27 www.sciencedirect.com
J Beres, G Sagi, WG Bentrude, J Balzarini… - Journal of medicinal …, 1986 - ACS Publications
The title diesters (11-15; halo substituents F, Cl, Br, I) were prepared by DCC-induced cyclization of the precursor S'-monophosphate or direct halogenation of the 2'-deoxyuridine 3', 5'-…
Number of citations: 26 pubs.acs.org
L Baiget, AS Batsanov, PW Dyer, MA Fox… - Dalton …, 2008 - pubs.rsc.org
The syntheses of the cyclic N-phosphino-amidines and -guanidines Ph2PN(Pri)C(NPri2)N(Pri) (1) and Ph2PN(c-Hex)C(R)N(c-Hex) [R = piperazino (2), morpholino (3), Me (4), and Ph (5…
Number of citations: 11 pubs.rsc.org
SS Efimova, DA Chernyshova, ZM Sarkisyan… - … ), Supplement Series A …, 2021 - Springer
The molecular mechanisms of action of dicyclohexyl-containing derivatives of O-iminoisourea, (E)-O-(N,N'-dicyclohexylcarbamimidoyl) oxime of cyclohexanone (1), (E)-O-(N,N'-…
Number of citations: 5 link.springer.com
ER Kern, C Hartline, E Harden, K Keith… - Antimicrobial Agents …, 2002 - Am Soc Microbiol
The nucleotide phosphonates cidofovir (CDV) and cyclic cidofovir (cCDV) are potent antiviral compounds when administered parenterally but are not well absorbed orally. These …
Number of citations: 240 journals.asm.org

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